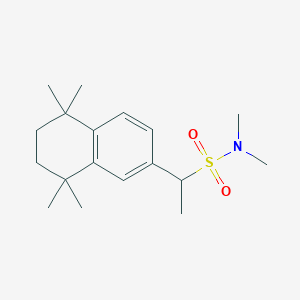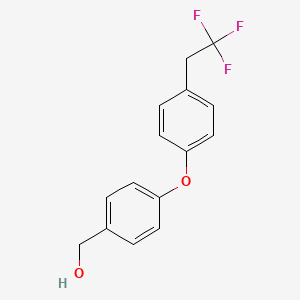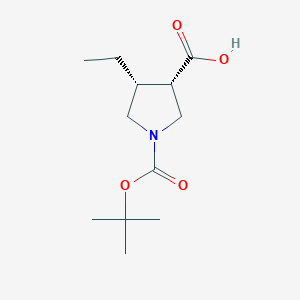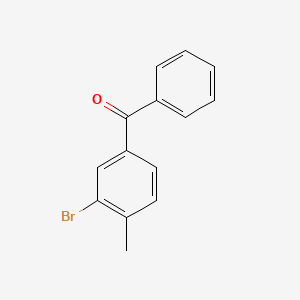
(3-Bromo-4-methylphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11BrO It is a member of the benzophenone family, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3-Bromo-4-methylbenzoyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(3-Bromo-4-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and controlled temperatures.
Major Products Formed
Substitution: (3-Amino-4-methylphenyl)(phenyl)methanone, (3-Thio-4-methylphenyl)(phenyl)methanone.
Reduction: (3-Bromo-4-methylphenyl)(phenyl)methanol.
Oxidation: (3-Bromo-4-carboxyphenyl)(phenyl)methanone.
科学研究应用
(3-Bromo-4-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Bromo-4-methylphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (3-Methylphenyl)(phenyl)methanone
- (4-Bromophenyl)(phenyl)methanone
Uniqueness
(3-Bromo-4-methylphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities.
属性
分子式 |
C14H11BrO |
|---|---|
分子量 |
275.14 g/mol |
IUPAC 名称 |
(3-bromo-4-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI 键 |
WMBZKWQTGIHMRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


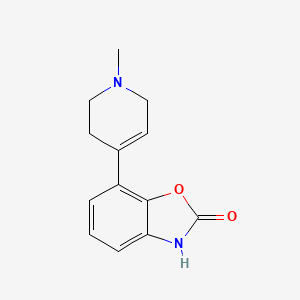
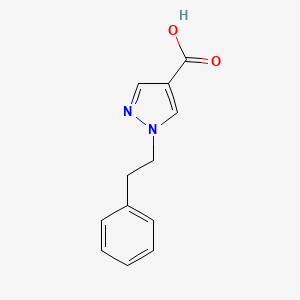
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
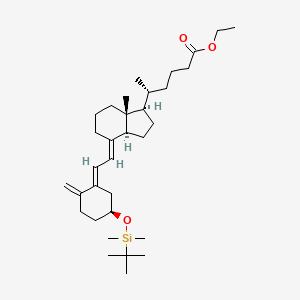
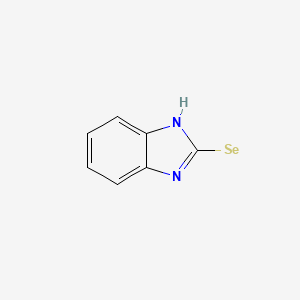
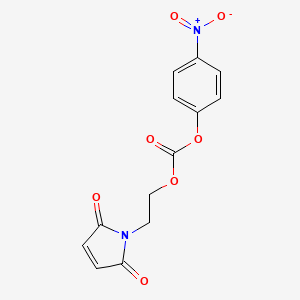
![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
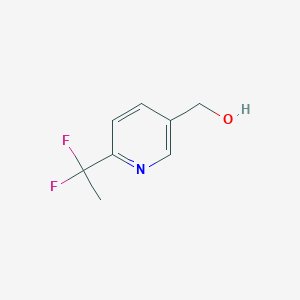
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
